molecular formula C22H28 B14431966 1,2-Dicyclohexylnaphthalene CAS No. 80057-52-9

1,2-Dicyclohexylnaphthalene

Cat. No.: B14431966
CAS No.: 80057-52-9
M. Wt: 292.5 g/mol
InChI Key: QLMGOPUBNXLVKK-UHFFFAOYSA-N
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Description

1,2-Dicyclohexylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two cyclohexyl groups attached to the naphthalene ring at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dicyclohexylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with cyclohexyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors may also be considered to increase the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dicyclohexylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the naphthalene ring, leading to the formation of nitro or sulfonic acid derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Nitro or sulfonic acid derivatives of naphthalene.

Scientific Research Applications

1,2-Dicyclohexylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dicyclohexylnaphthalene in various applications depends on its chemical structure and reactivity. In materials science, its role as a nucleating agent involves the interaction with polymer chains, promoting orderly crystallization and enhancing material properties. In biological systems, its potential bioactivity may involve interactions with cellular membranes or enzymes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    1,2-Dimethylnaphthalene: Similar in structure but with methyl groups instead of cyclohexyl groups.

    1,2-Diphenylnaphthalene: Contains phenyl groups, leading to different electronic and steric properties.

    1,2-Dicyclohexylbenzene: Similar cyclohexyl groups but attached to a benzene ring instead of naphthalene.

Uniqueness: 1,2-Dicyclohexylnaphthalene is unique due to the presence of bulky cyclohexyl groups, which influence its reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions in various applications.

Properties

CAS No.

80057-52-9

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

1,2-dicyclohexylnaphthalene

InChI

InChI=1S/C22H28/c1-3-9-17(10-4-1)21-16-15-18-11-7-8-14-20(18)22(21)19-12-5-2-6-13-19/h7-8,11,14-17,19H,1-6,9-10,12-13H2

InChI Key

QLMGOPUBNXLVKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C3=CC=CC=C3C=C2)C4CCCCC4

Origin of Product

United States

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